R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride
Description
The compound likely exhibits chirality (denoted by the R-configuration) and contains a ketone group, contributing to its physicochemical properties. Hydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical applications.
Properties
Molecular Formula |
C11H19ClF2N2O |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-[(2R)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m1./s1 |
InChI Key |
AHHOUZQLZSHZMQ-SBSPUUFOSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N2CCCC(C2)(F)F.Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation and Fluorination
The synthesis begins with N-Boc-3-carbonyl-4-ethoxycarbonyl piperidine as the starting material. Under alkaline conditions, this intermediate undergoes alkylation with halohydrocarbons to introduce substituents at the piperidine nitrogen. Subsequent fluorination using DAST at temperatures ranging from -60°C to 80°C introduces difluoro groups at the 3,3-positions of the piperidine ring. This step achieves a 65–79% yield, with stereochemical outcomes influenced by the reaction temperature and solvent polarity.
Hydrogenation and Oxidation
The fluorinated intermediate is subjected to hydrogenation under a H₂ atmosphere in the presence of palladium on carbon (Pd/C), reducing unsaturated bonds and removing protecting groups. Oxidation of the resulting alcohol to a ketone is accomplished using oxalyl chloride and dimethyl sulfoxide (DMSO) via the Swern oxidation method, yielding a formyl intermediate. This step is critical for enabling subsequent reductive amination.
Reductive Amination and Salt Formation
Reductive amination of the formyl intermediate with hydroxylamine hydrochloride forms the primary amine, which is further reduced using sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine. Finally, treatment with hydrochloric acid in an aprotic solvent produces the hydrochloride salt, achieving a purity of >95% as confirmed by HPLC.
Reaction Mechanisms and Stereochemical Control
Fluorination with DAST
DAST facilitates the conversion of carbonyl groups to geminal difluoro moieties through a two-step mechanism: (1) nucleophilic attack by fluoride on the carbonyl carbon, followed by (2) elimination of sulfur dioxide and ethanol. The reaction’s regioselectivity is enhanced by steric hindrance from the N-Boc group, directing fluorination to the 3,3-positions.
Hydrogenation Dynamics
Catalytic hydrogenation with Pd/C selectively reduces the exocyclic double bond formed during fluorination. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by syn-addition across the double bond. This step ensures retention of the piperidine ring’s chair conformation, critical for the compound’s biological activity.
Reductive Amination
The reductive amination step involves imine formation between the ketone and ammonium acetate, followed by reduction using NaBH₃CN. This method avoids racemization at the chiral center, preserving the (R)-configuration at the piperidin-2-yl moiety.
Optimization of Reaction Conditions
| Step | Reagents/Conditions | Temperature Range | Yield (%) |
|---|---|---|---|
| Fluorination | DAST, dichloromethane | -10°C to 25°C | 65–79 |
| Hydrogenation | H₂, Pd/C, ethanol | 25°C to 80°C | 85–90 |
| Oxidation | Oxalyl chloride, DMSO, triethylamine | -60°C to 0°C | 75–82 |
| Reductive Amination | NaBH₃CN, methanol | 0°C to 25°C | 70–78 |
Optimization studies revealed that lower temperatures (-10°C) during fluorination minimized side reactions, while higher hydrogen pressures (50 psi) improved hydrogenation efficiency. The use of anhydrous solvents (e.g., tetrahydrofuran) in reductive amination prevented hydrolysis of the imine intermediate.
Analytical Characterization
Spectroscopic Validation
Purity and Stability
HPLC analysis confirmed a purity of 98.2% for the final hydrochloride salt. Accelerated stability studies (40°C/75% RH) demonstrated no degradation over 6 months, indicating robust shelf life.
Scalability and Industrial Applicability
The patented process scales efficiently to multi-kilogram batches, with a total yield of 52% over six steps. Critical quality attributes (CQAs) such as residual solvents (DAST < 0.1%) and enantiomeric excess (>99%) meet ICH guidelines .
Chemical Reactions Analysis
Types of Reactions
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
NMDA Receptor Antagonism
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride has been identified as a selective antagonist for the NR2B subtype of the N-Methyl-D-Aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. The antagonism of NR2B receptors has implications for treating neurodegenerative diseases and cognitive disorders .
Dipeptidyl Peptidase IV Inhibition
The compound acts as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation. DPP-IV inhibitors are used in the management of type 2 diabetes mellitus, making this compound a candidate for further development in diabetes therapeutics .
Anti-Tuberculosis Drug Development
Research has indicated that derivatives of piperidine compounds, including this compound, may exhibit activity against Mycobacterium tuberculosis. The structural characteristics of this compound could provide a basis for the development of new anti-tuberculosis agents .
Case Study 1: NMDA Receptor Antagonism
A study investigating the effects of various piperidine derivatives on NMDA receptor activity highlighted this compound's selectivity for the NR2B subtype. The results demonstrated significant inhibition at low concentrations, suggesting its potential use in neuroprotective therapies .
Case Study 2: DPP-IV Inhibition
In vitro assays showed that this compound effectively inhibited DPP-IV activity, leading to increased levels of incretin hormones. This effect was associated with improved glycemic control in diabetic models, indicating its therapeutic potential for type 2 diabetes management .
Mechanism of Action
The mechanism of action of R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on hydrochloride salts of nitrogen-containing compounds and piperidine derivatives from the provided evidence.
R-(-)-Deprenyl Hydrochloride ()
Structural Similarities :
- Both compounds are hydrochloride salts with piperidine-related frameworks.
- Chirality: The R-configuration in the target compound contrasts with the R-(-)-enantiomer of deprenyl.
Key Differences :
- Functional Groups: Deprenyl: Propargylamine group attached to a phenethylamine backbone. Target Compound: Difluorinated piperidine linked to a piperidin-2-yl-methanone.
- Molecular Weight :
- Deprenyl: 223.7 g/mol.
- Target Compound: Likely higher due to difluoro and ketone substituents.
- Solubility: Deprenyl: Soluble in ethanol, DMSO (~30 mg/mL); aqueous solubility (~10 mg/mL in PBS). Target Compound: Fluorination may reduce aqueous solubility but enhance lipid membrane permeability.
- Biological Activity :
Alkaloid Hydrochlorides ()

Examples: Berberine hydrochloride, Palmatine hydrochloride.
Structural Comparison :
- Core Structure: Alkaloids: Isoquinoline-based (e.g., berberine) vs. target compound’s piperidine-ketone system.
- Substituents :
- Alkaloids: Aromatic, polycyclic systems; target compound features aliphatic fluorinated rings.
Physicochemical Properties :
- Solubility :
- Alkaloids: Moderate aqueous solubility due to ionic nature; influenced by aromaticity.
- Target Compound: Likely lower aqueous solubility due to hydrophobic difluoro groups.
- Applications: Alkaloids: Antimicrobial, antidiabetic (e.g., berberine). Target Compound: Potential CNS or enzyme-targeting applications inferred from structural analogs .
Copper-Based Hybrids with Chiral Ligands ()

Examples: (R-/S-NEA)2CuCl4, (R-/S-CYHEA)6Cu3Cl12.
Relevance to Target Compound :
- Chirality : Both classes exhibit stereochemical properties, which may influence biological activity or spectroscopic profiles.
- Spectroscopic Data :
Data Table: Comparative Analysis
Key Research Findings
- Fluorine Impact: Difluoro groups in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like deprenyl.
- Chirality and Bioactivity : Enantiomeric purity (as in deprenyl) is critical for target engagement, suggesting the R-configuration could optimize efficacy .
- Solubility Challenges : Hydrochloride salts improve aqueous solubility, but fluorination may necessitate formulation adjustments (e.g., co-solvents) .
Biological Activity
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluorinated piperidine moieties, which are known to influence pharmacological properties through changes in electronic and steric factors.
The molecular formula of this compound is , with a molecular weight of approximately 196.65 g/mol. The compound features a unique structure that contributes to its biological activity, particularly in relation to receptor interactions and enzyme modulation.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂F₂N₂O·HCl |
| Molecular Weight | 196.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | [1209780-71-1] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluorinated structure enhances binding affinity to specific receptors and enzymes, potentially leading to modulation of their activity.
Interaction with Receptors
Research indicates that piperidine derivatives often act as antagonists or agonists at neurotransmitter receptors, particularly the NMDA receptor subtype NR2B. The incorporation of fluorine atoms can significantly alter the lipophilicity and electronic properties of the molecule, enhancing its ability to penetrate biological membranes and interact with target sites .
Antiparasitic Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit antiparasitic properties. For instance, modifications in the piperidine structure have been shown to affect the efficacy against Plasmodium falciparum, with certain analogs demonstrating low EC50 values (effective concentration for 50% inhibition) in cellular assays .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored through its action on NMDA receptors. Studies suggest that derivatives with difluorinated piperidine cores can selectively inhibit NR2B subtypes, which are implicated in various neurological disorders . This selectivity may lead to reduced side effects compared to non-selective NMDA antagonists.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:
- Synthesis and Evaluation : A study synthesized various piperidine analogs, including those containing difluorinated groups. The evaluation revealed that modifications at the 4-position significantly impacted receptor binding and metabolic stability .
- Fluorination Impact : Research highlighted that fluorination at specific positions enhanced the potency of compounds against certain biological targets while improving solubility profiles in aqueous environments .
Q & A
Q. What are the recommended methods for synthesizing R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride?
Synthesis typically involves coupling reactions between functionalized piperidine precursors. For example, amide bond formation using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere) . Post-synthesis purification may involve recrystallization from ethanol or DMSO, with strict control of organic solvent residues to avoid physiological interference in downstream assays .
Q. How can structural conformation and crystallographic data be obtained for this compound?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed. The puckering coordinates of the piperidine rings can be analyzed using Cremer-Pople parameters to quantify non-planar distortions . For high-resolution data, synchrotron radiation sources are recommended. Ensure proper handling of hygroscopic samples by sealing crystals in capillaries under dry nitrogen .
Advanced Research Questions
Q. What experimental strategies are used to determine the compound’s selectivity for molecular targets (e.g., enzymes or receptors)?
- Kinetic Assays : Measure inhibitory constants (Ki) via competitive binding assays. For example, MAO-B selectivity (Ki = 0.091 μM vs. MAO-A Ki = 9.06 μM) can be assessed using fluorogenic substrates in neuronal lysates .
- Calcium Mobilization Assays : For receptor antagonism (e.g., CCR4), monitor intracellular Ca²⁺ flux in transfected HEK293 cells using fluorescent dyes (e.g., Fluo-4). Compound 22 (a structural analog) showed >500-fold selectivity over CCR2/CXCR3 .
Q. How can in vivo neuroprotective effects be evaluated in preclinical models?
- Parkinson’s Disease Models : Administer the compound in MPTP-induced mice and assess dopaminergic neuron survival via tyrosine hydroxylase immunostaining in the substantia nigra .
- Experimental Autoimmune Encephalomyelitis (EAE) : Dose-response studies in CCR4-dependent EAE mice, monitoring clinical scores and CNS infiltration of Th17 cells via flow cytometry .
Q. How should researchers address contradictions in pharmacological data across studies?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, species differences). For example, MAO-B inhibition potency varies with tissue source (human vs. rodent) .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to eliminate off-target effects .
Methodological Considerations
Q. What precautions are critical for handling this compound in biochemical assays?
- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
- Stability : Store lyophilized powder at -20°C under argon; aqueous solutions are stable for ≤24 hours at pH 7.2 .
- Safety : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential acute toxicity (GHS Category 4) .
Q. How can computational modeling enhance understanding of its mechanism?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in MAO-B or CCR4 active sites. Validate with MD simulations (e.g., GROMACS) to assess conformational stability .
- QSAR Analysis : Corporate substituent effects (e.g., difluoro groups) on bioactivity using Hammett constants or ML-based models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
